3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide

Description

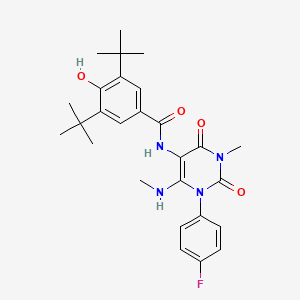

This compound is a structurally complex benzamide derivative featuring a tetrahydropyrimidine core substituted with a 4-fluorophenyl group, methylamino, and tert-butyl functionalities. Its design incorporates sterically bulky tert-butyl groups and a fluorine atom, which are often employed to modulate pharmacokinetic properties such as metabolic stability and lipophilicity .

Properties

CAS No. |

595558-86-4 |

|---|---|

Molecular Formula |

C27H33FN4O4 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

3,5-ditert-butyl-N-[1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C27H33FN4O4/c1-26(2,3)18-13-15(14-19(21(18)33)27(4,5)6)23(34)30-20-22(29-7)32(25(36)31(8)24(20)35)17-11-9-16(28)10-12-17/h9-14,29,33H,1-8H3,(H,30,34) |

InChI Key |

JXASVCWDUWMNQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl group, tert-butyl groups, and the hydroxybenzamide moiety. Common reagents include various amines, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzamide moiety.

Reduction: Reduction reactions could target the carbonyl groups within the pyrimidine ring.

Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

Medically, the compound could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group might enhance binding affinity, while the pyrimidine core could interact with active sites. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Electron-Withdrawing Groups: The target compound’s 4-fluorophenyl group contrasts with the trifluoromethyl and difluorophenyl groups in Reference Example 105. The absence of trifluoromethyl in the target compound suggests a balance between lipophilicity and synthetic complexity.

Steric Effects :

- The 3,5-di-tert-butyl groups in the target compound introduce significant steric bulk, which may limit conformational flexibility but enhance selectivity for deeper hydrophobic pockets. In contrast, the pyridazine-based analog () employs a morpholine-ethoxy chain, likely improving aqueous solubility but reducing membrane permeability .

Hydrogen-Bonding Capability :

- The tetrahydropyrimidine-2,4-dione core in the target compound offers two carbonyl groups for hydrogen bonding, similar to the pyridazine-6-one in . However, the morpholine substituent in the latter provides additional hydrogen-bond acceptors, which may broaden target compatibility .

Synthetic Accessibility :

- The synthesis of the target compound’s tetrahydropyrimidine core may require multi-step cyclization, whereas the spirocyclic system in Reference Example 107 involves fewer steps but higher reagent costs (e.g., tetramethylazodicarboxamide) .

Research Findings and Limitations

- Structural Validation: Tools like SHELX and ORTEP () are critical for confirming the stereochemistry and crystal packing of such complex molecules.

- Pharmacological Gaps : While patent applications () emphasize synthetic routes, they lack comparative bioactivity data. For example, the morpholine-containing analog () may exhibit improved CNS penetration due to its smaller size, but this remains speculative without in vivo studies.

Biological Activity

3,5-Di-tert-butyl-N-(1-(4-fluorophenyl)-3-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C24H32N4O4F

- Molecular Weight : 448.54 g/mol

The presence of multiple functional groups such as hydroxyl (-OH), amine (-NH), and fluorophenyl moieties suggests diverse interactions with biological targets.

Antitumor Activity

Research indicates that compounds similar to 3,5-di-tert-butyl derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways critical for tumor growth.

Anti-inflammatory Properties

A series of compounds derived from similar structures have demonstrated potent anti-inflammatory effects. For example, certain derivatives have been shown to inhibit the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. In comparative studies, some derivatives displayed anti-inflammatory activity comparable to indomethacin but with reduced ulcerogenic effects1.

Antioxidant Activity

Compounds with a di-tert-butyl group are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of related compounds on A431 and HT29 cell lines. The results indicated that the presence of specific substituents significantly enhanced cytotoxicity, with IC50 values comparable to established chemotherapeutics2.

- Anti-inflammatory Mechanism : Another investigation focused on the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. These compounds exhibited dual inhibitory activity against inflammatory mediators and were found to have a wider safety margin than traditional non-steroidal anti-inflammatory drugs (NSAIDs)1.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.